

# overcoming poor enrollment in MRE 0094 clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MRE 0094  |           |
| Cat. No.:            | B15571984 | Get Quote |

# Technical Support Center: MRE 0094 Clinical Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical studies of **MRE 0094**, particularly focusing on overcoming poor enrollment for studies related to chronic, neuropathic diabetic foot ulcers.

## **Troubleshooting Guides**

This section addresses specific issues that may arise during patient recruitment and enrollment for **MRE 0094** clinical trials.

Question: We are experiencing a high screen failure rate. What are the common reasons and how can we mitigate this?

Answer: A high screen failure rate is a common challenge in clinical trials for diabetic foot ulcers (DFUs). The primary reasons often include:

Strict Inclusion/Exclusion Criteria: The protocol for the MRE 0094 study (NCT00318214)
 specifies criteria such as the size and duration of the ulcer, which can limit the eligible patient pool.[1]



- Co-morbidities: Patients with diabetes often have multiple co-morbidities that may exclude them from the trial.
- Inadequate Pre-screening: Potential participants may not be thoroughly assessed for key eligibility criteria before their screening visit.

#### **Troubleshooting Steps:**

- Review and Clarify Eligibility Criteria: Ensure the entire study team has a clear and consistent understanding of all inclusion and exclusion criteria.
- Enhance Pre-screening Processes: Implement a more detailed pre-screening checklist to be used during initial patient contact. This can be a phone script or a preliminary online questionnaire.
- Collaborate with Referring Physicians: Engage with diabetologists, podiatrists, and wound
  care clinics to ensure they are aware of the key eligibility criteria. This can help in referring
  more suitable candidates.
- Analyze Screen Failure Data: Regularly analyze the reasons for screen failures to identify any recurring patterns. If a specific criterion is consistently leading to a high number of failures, discuss potential protocol amendments with the study sponsor.

Question: Our clinical trial sites are underperforming in patient enrollment. What strategies can we implement to boost recruitment?

Answer: Underperforming sites can significantly delay trial timelines. Globally, over 80% of clinical trials fail to enroll on time.[2] Here are some strategies to address this:

- Site-Specific Recruitment Plans: Develop tailored recruitment plans for each site, considering their local patient population and resources.[2]
- Targeted Outreach: Utilize digital marketing and social media campaigns to reach potential
  participants directly.[3] This can include targeted ads on platforms frequented by individuals
  with diabetes or their caregivers.



- Community Engagement: Partner with local diabetes patient advocacy groups and support networks to raise awareness about the clinical trial.[4]
- Physician and Healthcare Provider Involvement: Strengthen relationships with local healthcare providers to encourage patient referrals.[3] Provide them with clear and concise information about the study.
- Regular Communication and Support: Hold regular meetings with site investigators and coordinators to discuss challenges and share best practices.[2]

Question: Potential participants are hesitant to enroll due to the perceived burdens of the trial. How can we address their concerns?

Answer: Patient-centric approaches are crucial for successful enrollment. Common patient concerns include time commitment, travel, and fear of the unknown.

#### Addressing Patient Concerns:

- Simplify Study Information: Use clear, non-technical language in all patient-facing materials to explain the trial's purpose, procedures, risks, and potential benefits.[3][5]
- Provide Logistical Support: Offer travel reimbursement or arrange for transportation for study visits.[6] If feasible, consider decentralized trial elements like home nursing visits or telemedicine consultations.[3][7]
- Establish a Strong Patient-Investigator Relationship: Foster a supportive and trusting environment where participants feel comfortable asking questions and expressing their concerns.
- Offer Flexible Scheduling: Provide appointment times outside of standard working hours to accommodate participants' schedules.[3]

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MRE 0094?

A1: **MRE 0094** is an adenosine A2A receptor agonist. Its mechanism of action in wound healing is believed to involve the stimulation of angiogenesis (the formation of new blood vessels) and

### Troubleshooting & Optimization





the modulation of the inflammatory response.[3][8] By activating A2A receptors, it can promote the migration and proliferation of endothelial cells and fibroblasts, which are crucial for tissue repair. It may also inhibit the secretion of inflammatory cytokines that can impair wound healing. [6]

Q2: What are the typical inclusion and exclusion criteria for a clinical trial of a drug like **MRE 0094** for diabetic foot ulcers?

A2: Based on the protocol for a similar study (NCT00318214), typical criteria include:

- Inclusion: Adults (e.g., 18-85 years) with a diagnosis of diabetes mellitus, a chronic neuropathic foot ulcer of a specific size and duration (e.g., present for at least 3 weeks), and adequate blood flow to the affected limb.[1]
- Exclusion: Signs of significant peripheral arterial disease, active infection of the ulcer, poorly controlled diabetes (e.g., high HbA1c levels), or other medical conditions that could interfere with the study or pose a risk to the patient.[1]

Q3: What are the common challenges in recruiting patients for diabetic foot ulcer clinical trials?

A3: Recruiting for DFU trials can be difficult despite the high prevalence of the condition. Key challenges include the clinical complexity of patients, who often have multiple comorbidities, the acuity of their care needs which may take precedence over trial participation, and various patient-level burdens. A systematic review of 397 DFU trials found that the average enrollment rate was 4.24 patients per month, with US-based studies having a slower rate of 1.51 patients per site per month.[2]

### **Data Presentation**

Table 1: Hypothetical Enrollment Funnel for an **MRE 0094** DFU Clinical Trial (Single Site, 12 Months)



| Metric                                 | Number of Patients | Percentage |
|----------------------------------------|--------------------|------------|
| Patients Initially Identified          | 500                | 100%       |
| Patients Pre-screened                  | 350                | 70%        |
| Patients Passing Prescreening          | 105                | 21%        |
| Patients Scheduled for Screening Visit | 80                 | 16%        |
| Patients Attending Screening Visit     | 65                 | 13%        |
| Patients Enrolled                      | 20                 | 4%         |

Table 2: Common Reasons for Screen Failure in DFU Clinical Trials (Hypothetical Data)

| Reason for Screen Failure                 | Percentage of Failures |  |
|-------------------------------------------|------------------------|--|
| Did Not Meet Ulcer Size/Duration Criteria | 35%                    |  |
| Presence of Exclusionary Co-morbidities   | 25%                    |  |
| Inadequate Glycemic Control (High HbA1c)  | 20%                    |  |
| Signs of Active Infection                 | 15%                    |  |
| Patient Withdrew Consent                  | 5%                     |  |

## **Experimental Protocols**

Protocol: Patient Screening and Enrollment for a Diabetic Foot Ulcer Clinical Trial

- Patient Identification: Potential participants are identified through referrals from endocrinology, podiatry, and wound care clinics, as well as through targeted advertisements and patient registries.
- Pre-screening:



- A trained study coordinator conducts a preliminary assessment, either over the phone or in person, using a standardized pre-screening checklist.
- Key inclusion/exclusion criteria are reviewed, including age, duration of diabetes, and basic characteristics of the foot ulcer.
- The study is briefly explained, and the patient's interest in participating is gauged.

#### Informed Consent:

- If the patient is potentially eligible and interested, a screening visit is scheduled.
- At the beginning of the visit, the investigator or a qualified designee provides a detailed explanation of the study, including its purpose, procedures, potential risks and benefits, and the voluntary nature of participation.
- The patient is given ample time to read the informed consent form and ask questions.
- If the patient agrees to participate, they sign and date the informed consent form.

#### Screening Procedures:

- A comprehensive medical history is taken, and a physical examination is performed.
- The diabetic foot ulcer is assessed and measured according to the protocol's specifications.
- Blood and urine samples are collected for laboratory tests (e.g., HbA1c, complete blood count, kidney function tests).
- Non-invasive vascular assessments (e.g., Ankle-Brachial Index) are conducted to ensure adequate blood flow.
- All screening data is documented in the patient's source documents and the electronic case report form (eCRF).
- Eligibility Confirmation and Enrollment:



- The investigator reviews all screening data to confirm that the patient meets all inclusion criteria and none of the exclusion criteria.
- If the patient is deemed eligible, they are formally enrolled in the study and assigned a unique participant identification number.
- The patient is then scheduled for their baseline visit to begin the study intervention.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Workflow for an Enhanced Patient Recruitment and Enrollment Strategy.





Click to download full resolution via product page

Caption: Signaling Pathway of an Adenosine A2A Receptor Agonist in Wound Healing.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. Adenosine promotes wound healing and mediates angiogenesis in response to tissue injury via occupancy of A(2A) receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wound healing is accelerated by agonists of adenosine A2 (G alpha s-linked) receptors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diabetic Foot Infections Opportunities And Challenges In Clinical Research [clinicalleader.com]
- 5. rupress.org [rupress.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. [PDF] Wound Healing Is Accelerated by Agonists of Adenosine A2 (Gα s-linked) Receptors
   | Semantic Scholar [semanticscholar.org]
- 8. Determinants of enrolment rate in 397 clinical trials for healing diabetic foot ulcers: a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [overcoming poor enrollment in MRE 0094 clinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571984#overcoming-poor-enrollment-in-mre-0094clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com